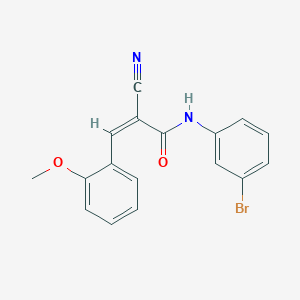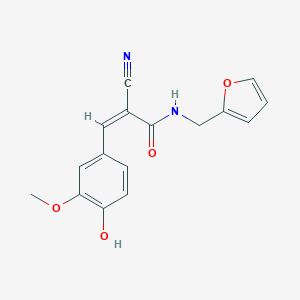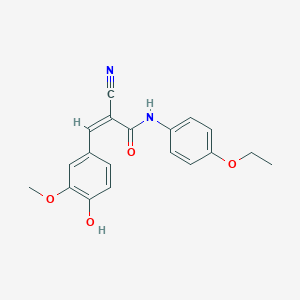
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as EMTB, is a synthetic compound that has been of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. Studies have shown that Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of neurotransmitter levels in the brain. Additionally, Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. However, one of the limitations of Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its relatively low solubility, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of interest is the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its potential therapeutic applications. Finally, the development of new analogs of Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may lead to the discovery of even more potent and selective anticancer and neuroprotective agents.
Conclusion:
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has shown promise as a potential therapeutic agent in the treatment of cancer and neurological disorders. Its potent anticancer activity and neuroprotective effects make it an attractive candidate for further study and development. While there are still many unanswered questions regarding its mechanism of action and therapeutic potential, the future looks bright for Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its analogs.
Méthodes De Synthèse
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-aminothiophene with methyl acrylate, followed by the reaction with ethyl chloroformate and methanesulfonamide. The resulting product is then subjected to reduction and esterification to yield Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in high yield and purity.
Applications De Recherche Scientifique
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
Ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
Formule moléculaire |
C13H19NO4S2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
ethyl 2-(methanesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H19NO4S2/c1-4-18-13(15)11-9-6-5-8(2)7-10(9)19-12(11)14-20(3,16)17/h8,14H,4-7H2,1-3H3 |
Clé InChI |
JYCBBNZKFZJOHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NS(=O)(=O)C |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)




![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)

![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)

![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)